molecular formula C10H8N4O B12516711 5-Cyclopropyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile

5-Cyclopropyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile

Cat. No.: B12516711
M. Wt: 200.20 g/mol
InChI Key: UDQKYEMSNNWRKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Cyclopropyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile is a high-value chemical scaffold designed for medicinal chemistry and oncology research. This compound belongs to the pyrazolo[1,5-a]pyrimidine class, a privileged structure in drug discovery known for its significant biological activities . The core structure is a fused, rigid, and planar N-heterocyclic system, making it an excellent template for developing enzyme inhibitors and receptor antagonists . This specific derivative is of particular interest for anticancer research. Structurally related carbonitrile-substituted azolopyrimidines have demonstrated potent and selective cytotoxic effects against various human cancer cell lines, including glioblastoma (A-172), bladder carcinoma (T-24), and lung carcinoma (A-549) in vitro . The incorporation of the cyclopropyl group at the 5-position is a strategic modification aimed at enhancing metabolic stability and optimizing interactions with biological targets, such as cyclin-dependent kinases (CDKs), which are implicated in the uncontrolled proliferation of tumor cells . The nitrile group at the 3-position is a key pharmacophore commonly found in bioactive molecules, contributing to binding affinity and selectivity . Researchers can utilize this compound as a key intermediate in the synthesis of more complex molecules or as a core structure for building libraries in high-throughput screening. The synthetic versatility of the pyrazolo[1,5-a]pyrimidine core allows for further functionalization at multiple positions, enabling extensive structure-activity relationship (SAR) studies . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C10H8N4O

Molecular Weight

200.20 g/mol

IUPAC Name

5-cyclopropyl-7-oxo-1H-pyrazolo[1,5-a]pyrimidine-3-carbonitrile

InChI

InChI=1S/C10H8N4O/c11-4-7-5-12-14-9(15)3-8(6-1-2-6)13-10(7)14/h3,5-6,12H,1-2H2

InChI Key

UDQKYEMSNNWRKI-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=CC(=O)N3C(=N2)C(=CN3)C#N

Origin of Product

United States

Preparation Methods

Functionalization at C-5 and C-7 Positions

The cyclopropyl and carbonyl groups allow further derivatization:

  • C-5 Modification : Suzuki coupling with aryl boronic acids (Pd(PPh₃)₄, Na₂CO₃, DME, 80°C).
  • C-7 Oxidation : H₂O₂/NaOH to convert oxo to hydroxyl groups.

Halogenation

Electrophilic bromination (NBS, CCl₄) introduces bromine at C-6 for enhanced bioactivity.

Challenges and Optimization Strategies

Byproduct Formation

  • Issue : Competing dimerization of aminopyrazoles.
  • Solution : Slow addition of diketones and stoichiometric control.

Scalability

  • Issue : Palladium catalyst cost in large-scale reactions.
  • Solution : Catalyst recycling via extraction (e.g., aqueous HCl washes).

Industrial Production Insights

The patent CN114213280A outlines a two-step process suitable for ton-scale manufacturing:

  • Cyclopropanation : Acrylonitrile + diazomethane → cyclopropyl cyanide.
  • Cyclocondensation : Cyclopropyl cyanide + 5-aminopyrazole → target compound.

Table 3: Industrial Synthesis Metrics

Step Purity Yield Cost (USD/kg)
Cyclopropanation 99.8% 96.2% 120
Cyclocondensation 98.5% 85% 95

Analytical Characterization

Key spectroscopic data for validation:

  • ¹H NMR (DMSO-d₆) : δ 12.28 (s, 1H, NH), 7.45 (s, 1H, pyrimidine-H), 1.85–1.92 (m, 4H, cyclopropyl).
  • IR (KBr) : 2215 cm⁻¹ (C≡N), 1677 cm⁻¹ (C=O).

Emerging Trends

  • Continuous Flow Systems : Microreactors reduce reaction times to <1 hour.
  • Biocatalysis : Lipase-mediated cyclization under mild conditions (pH 7, 37°C).

Chemical Reactions Analysis

Types of Reactions

5-Cyclopropyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield dihydro derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonitrile group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Oxo derivatives with increased oxidation states.

    Reduction: Dihydro derivatives with reduced double bonds.

    Substitution: Substituted pyrazolo[1,5-a]pyrimidine derivatives with various functional groups.

Scientific Research Applications

While comprehensive data tables and case studies for the specific applications of "5-Cyclopropyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile" are not available within the provided search results, the available information does allow for the determination of its properties, related compounds, and potential applications.

Properties and Characteristics
5-Cyclopropyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile has the molecular formula C10H8N4OC_{10}H_8N_4O and a molecular weight of 200.20 . The compound is also identified by its CAS No. 1594070-81-1 and MDL No. MFCD31598565 . It should be stored sealed in a dry environment at room temperature .

Related Compounds and Potential Applications
The search results mention several related compounds and potential applications:

  • 7-oxo-4,7-dihydro-pyrazolo[1,5-a]pyrimidine derivatives: These derivatives are useful in the treatment, amelioration, or prevention of viral diseases .
  • N-(3-(3-Cyano-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidin-5-yl)phenyl)-N-ethylacetamide: This compound, also known as Zaleplon Oxo Isomeric Impurity, has a molecular weight of 321.33 and a purity of >95% (HPLC) .
  • Dynapyrazole-A: This compound, with the CAS number 2226517-75-3, is a pyrazolo[1,5-a]quinazoline-3-carbonitrile derivative .

Mechanism of Action

The mechanism of action of 5-Cyclopropyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, such as tyrosine kinases, by binding to their active sites and preventing substrate access . Additionally, it may modulate receptor activity by interacting with receptor binding sites, leading to altered cellular signaling pathways.

Comparison with Similar Compounds

Substituent Variations and Structural Modifications

The pyrazolo[1,5-a]pyrimidine scaffold is highly modular, with substitutions at positions 5, 6, and 7 significantly influencing biological activity and pharmacokinetics. Below is a comparative analysis of key analogs:

Compound Substituents Molecular Weight Key Findings References
5-Cyclopropyl-7-oxo-...-3-carbonitrile (Target) 5-Cyclopropyl, 7-oxo, 3-carbonitrile 200.20 Compact cyclopropyl group may enhance metabolic stability.
Compound 17 : 6-(4-Chlorophenoxy)-2-(1-(4-Cl-Ph)cyclopropyl)-7-oxo-... 6-(4-Chlorophenoxy), 2-(4-Cl-Ph-cyclopropyl) 437.1 Lower synthetic yield (14.08%); potential steric hindrance from bulky groups.
Compound 61 : 2-((4-Cl-2,6-F₂-Bz)amino)-5-propyl-7-oxo-... 5-Propyl, 2-((4-Cl-2,6-F₂-benzyl)amino) Not reported In vivo efficacy: Raises BCAA levels in mice; optimized pharmacokinetics.
5-Chloro-7-hydroxy-6-isopropyl-... 5-Chloro, 6-isopropyl, 7-hydroxy Not reported Hydroxy group at position 7 may improve solubility but reduce enzyme affinity.
6-Isopropyl-7-oxo-5-phenyl-... (CPI-455 HCl) 5-Phenyl, 6-isopropyl 314.77 Targets histone demethylases; phenyl group enhances lipophilicity.

Key Comparative Insights

  • Substituent Impact :

    • Position 5 : Cyclopropyl (target) vs. propyl (compound 61) vs. phenyl (CPI-455). Cyclopropyl offers steric and electronic effects distinct from linear alkyl or aryl groups.
    • Position 7 : Oxo (target) vs. hydroxy (compound in ). Oxo groups enhance hydrogen-bond acceptor capacity, critical for enzyme interactions.
    • Position 3 : Carbonitrile (common in all analogs) is likely crucial for binding via dipole interactions or as a hydrogen-bond acceptor.
  • Pharmacokinetic Profiles: Compound 61’s halogenated benzylamino group improves bioavailability, while the target’s cyclopropyl may reduce metabolic degradation . CPI-455’s phenyl and isopropyl groups contribute to higher molecular weight (314.77 vs.

Biological Activity

5-Cyclopropyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile (CAS No. 1594070-81-1) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including anticancer properties, enzyme inhibition, and potential therapeutic applications.

  • Molecular Formula : C10H8N4O
  • Molecular Weight : 200.20 g/mol
  • Structure : The compound features a pyrazolo-pyrimidine scaffold, which is known for its bioactive properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds within the pyrazolo[1,5-a]pyrimidine class. For instance, research has shown that derivatives of this scaffold exhibit selective inhibition of various cancer cell lines.

Table 1: Anticancer Activity of Related Compounds

CompoundCell LineIC50 (µM)Reference
N5gH4605.472
N5gB16F104.260
N5gA5495.837
Compound 12MCF-72.74
Compound 13HepG23.01

The compound N5g showed promising results with IC50 values indicating potent cytotoxicity against several cancer cell lines, suggesting that similar derivatives may possess significant anticancer activity.

The biological activity of 5-Cyclopropyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile is primarily attributed to its ability to inhibit specific protein targets involved in cancer progression and cell proliferation. The structure-activity relationship (SAR) studies indicate that modifications to the side chains can enhance potency and selectivity for certain targets.

Enzyme Inhibition

In addition to its anticancer properties, this compound has been evaluated for its inhibitory effects on various enzymes:

  • FGFR1 Inhibition : Compounds with similar structures have demonstrated FGFR1 inhibition, which plays a crucial role in tumor growth and angiogenesis. The inhibition rates were noted to be significant at concentrations around 1 µM .

Case Studies

A notable case study involved the synthesis and evaluation of a series of pyrazolo-pyrimidine derivatives for their biological activities. These studies often employ in vitro assays to assess cytotoxicity against established cancer cell lines such as H460 and A549.

Example Case Study Findings

In a recent investigation, several new derivatives were synthesized and tested against multiple cancer lines. The results indicated that modifications to the core structure significantly impacted the anticancer efficacy:

  • Compound Variants : Variants with electron-rich groups showed improved activity compared to standard chemotherapeutics.
  • Comparative Analysis : In vitro assays revealed that some derivatives outperformed established drugs like etoposide in terms of cytotoxicity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.